

An In-depth Technical Guide to the Physical and Chemical Properties of Cupreine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cupreine*

Cat. No.: *B190981*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Cupreine**. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this Cinchona alkaloid. The guide includes quantitative data presented in structured tables, detailed experimental methodologies for key analytical procedures, and a visualization of an experimental workflow.

Physical Properties of Cupreine

Cupreine, a Cinchona alkaloid, is the O-demethylated derivative of quinine.^[1] Its physical characteristics are fundamental to its handling, formulation, and application in research and development.

Appearance and Form: **Cupreine** typically presents as a beige to pale yellow powder.^[2] It can form monoclinic plates when crystallized from alcohol.^[3]

Table 1: Key Physical Properties of **Cupreine**

Property	Value	Source(s)
Molecular Formula	$C_{19}H_{22}N_2O_2$	[3]
Molecular Weight	310.39 g/mol	[3]
Melting Point	177-182 °C	[2]
202 °C	[3]	
Optical Rotation ($[\alpha]D$)	-176° (c= in methanol, at 17°C)	[3]
Hygroscopicity	Not hygroscopic	[2]

Chemical Properties of Cupreine

The chemical properties of **Cupreine**, including its solubility, acidity, and stability, are crucial for its use as an organocatalyst and for potential pharmaceutical applications.

Solubility: **Cupreine** exhibits varied solubility in different solvents. It is soluble in methanol.[\[2\]](#) It is sparingly soluble in water, diethyl ether, chloroform, and petroleum ether.[\[2\]](#)

Table 2: Solubility Profile of **Cupreine**

Solvent	Solubility	Source(s)
Methanol	Soluble	[2]
Ethanol	Soluble	[3]
Water	Sparingly soluble	[2]
Diethyl Ether	Sparingly soluble	[2]
Chloroform	Sparingly soluble	[2]
Petroleum Ether	Sparingly soluble	[2]
Sodium Hydroxide Solution	Soluble	[3]
Ammonium Hydroxide Solution	Insoluble	[3]

Acidity: The presence of a phenolic hydroxyl group and tertiary amines gives **cupreine** its acidic and basic properties.

Table 3: Acidity of **Cupreine**

Property	Value	Source(s)
pKa ₁	6.57	[3]

Stability and Storage: **Cupreine** should be stored at ambient conditions in well-closed, light-resistant containers.[2] As with other Cinchona alkaloids, it may be susceptible to degradation under harsh conditions such as strong acids or bases, high temperatures, and exposure to UV light.[4][5] Forced degradation studies, which typically involve exposing the compound to acid, base, oxidative, thermal, and photolytic stress, are recommended to fully characterize its stability profile and identify potential degradation products.[4][5]

Spectroscopic Data

The structural elucidation of **cupreine** is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and various 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are used to confirm the structure of **cupreine**.[6]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **cupreine**, aiding in its identification and structural analysis.

UV-Visible (UV-Vis) Spectroscopy: The quinoline chromophore in **cupreine** gives it characteristic UV absorption maxima. Neutral salts of **cupreine** in aqueous solution are reported to be yellow, while acid salts are colorless.[3]

Experimental Protocols

The following sections outline the general methodologies for determining the key physical and chemical properties of **cupreine**.

4.1. Melting Point Determination

The melting point of **cupreine** can be determined using the capillary method with a digital melting point apparatus.

- Sample Preparation: A small amount of finely powdered, dry **cupreine** is packed into a capillary tube to a height of 2-3 mm.
- Instrumentation: A digital melting point apparatus is used.
- Procedure:
 - An initial rapid heating can be performed to determine an approximate melting range.
 - For an accurate measurement, a fresh sample is heated at a slower rate (e.g., 1-2 °C/min) starting from a temperature approximately 15-20 °C below the estimated melting point.
 - The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

4.2. Solubility Determination

A general method for determining the solubility of **cupreine** in a specific solvent involves the preparation of a saturated solution.

- Procedure:
 - An excess amount of **cupreine** is added to a known volume of the solvent in a sealed container.
 - The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
 - The saturated solution is then filtered to remove any undissolved solid.
 - The concentration of **cupreine** in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The result is typically expressed in mg/mL or mol/L.

4.3. pKa Determination by Titration

The pKa of **cupreine** can be determined by potentiometric titration.

- Procedure:
 - A known amount of **cupreine** is dissolved in a suitable solvent (e.g., a water-alcohol mixture).
 - The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
 - The pH of the solution is monitored throughout the titration using a calibrated pH meter.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa can be determined from the pH at the half-equivalence point of the titration curve.

[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

4.4. Specific Optical Rotation Measurement

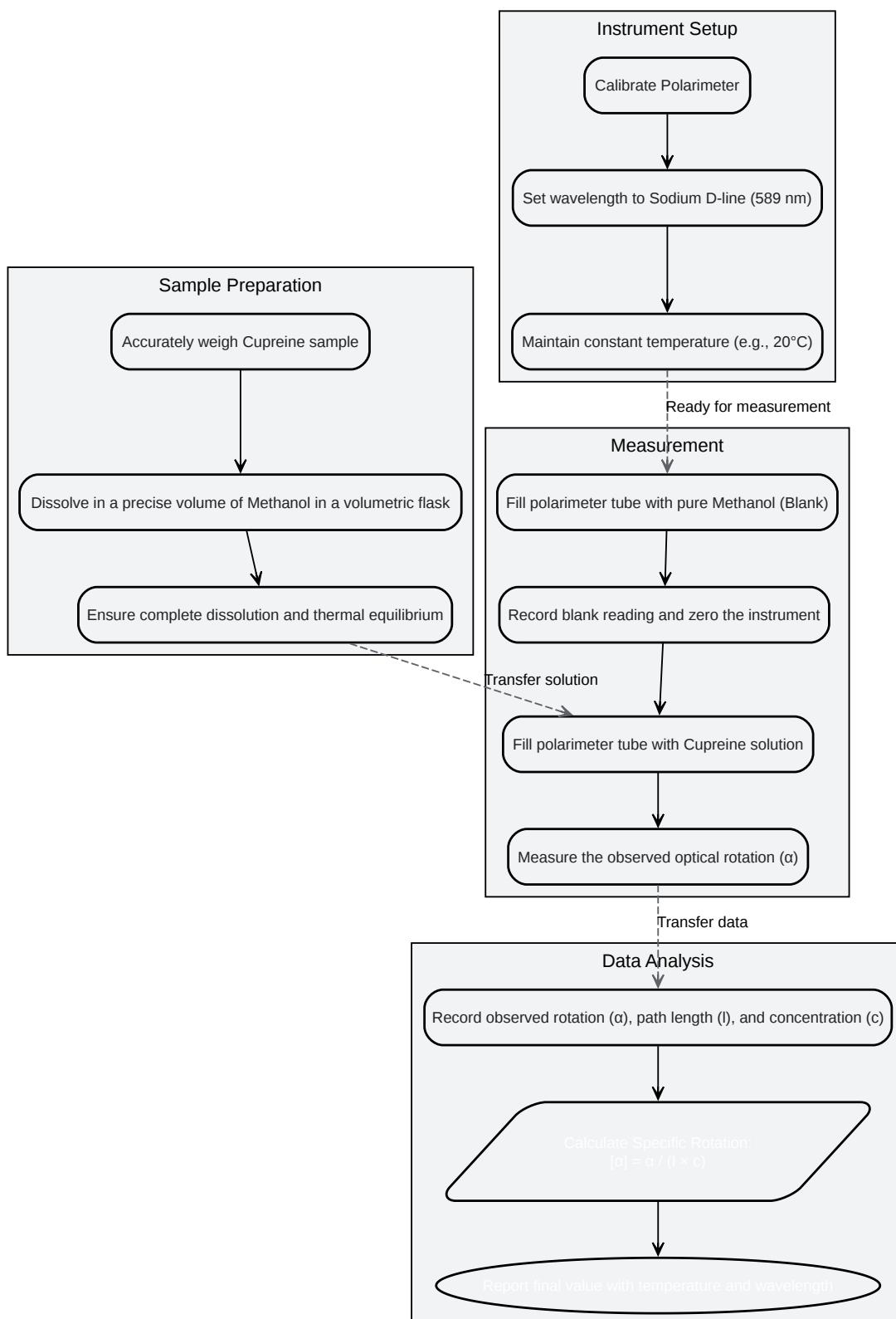
The specific optical rotation of **cupreine** is measured using a polarimeter.

- Sample Preparation: A solution of **cupreine** is prepared by accurately weighing a known amount of the compound and dissolving it in a specific volume of a suitable solvent (e.g., methanol) in a volumetric flask.
- Instrumentation: A polarimeter, typically using the sodium D-line (589 nm) as the light source.
- Procedure:
 - The polarimeter tube is filled with the pure solvent to obtain a blank reading, which is then zeroed.
 - The tube is then rinsed and filled with the **cupreine** solution.
 - The observed optical rotation (α) is measured at a specific temperature (e.g., 20 °C or 25 °C).
 - The specific rotation ($[\alpha]$) is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where: α = observed rotation in degrees l = path length of the polarimeter tube in decimeters (dm) c =

concentration of the solution in g/mL.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the specific optical rotation of **cupreine**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the specific optical rotation of **cupreine**.

Biological Activity

While **cupreine** and its derivatives are well-established as bifunctional organocatalysts in a variety of asymmetric chemical reactions, including Michael additions, Henry reactions, and Friedel-Crafts reactions, detailed information on their specific interactions with biological signaling pathways is limited in publicly available literature.[16][17][18][19] An older study mentions an "antiveratrinic action" of **cupreine**, suggesting some interaction with ion channels or related pathways, but a clear signaling cascade has not been elucidated.[20] Further research is required to understand the specific molecular mechanisms and signaling pathways through which **cupreine** might exert biological effects, which could be relevant for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cupreine | C19H22N2O2 | CID 92792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cupreine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 3. Cupreine [drugfuture.com]
- 4. mdpi.com [mdpi.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. asahilab.co.jp [asahilab.co.jp]
- 7. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 8. youtube.com [youtube.com]
- 9. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 10. m.youtube.com [m.youtube.com]
- 11. topblogtenz.com [topblogtenz.com]
- 12. Specific rotation - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 4.8 DETERMINATION OF OPTICAL ROTATION AND SPECIFIC ROTATION - ตำราฯ
ของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 15. digicollections.net [digicollections.net]
- 16. researchgate.net [researchgate.net]
- 17. Cupreines and cupreidines: an established class of bifunctional cinchona
organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Cupreines and cupreidines: an established class of bifunctional cinchona
organocatalysts [beilstein-journals.org]
- 19. Cupreines and cupreidines: an established class of bifunctional cinchona
organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The antiveratrinic action of cinchona alkaloids, cupreines and synthetic anti-malarial
drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and
Chemical Properties of Cupreine]. BenchChem, [2025]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b190981#what-are-the-physical-and-chemical-properties-of-cupreine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com